2-Ethoxyprop-2-enenitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

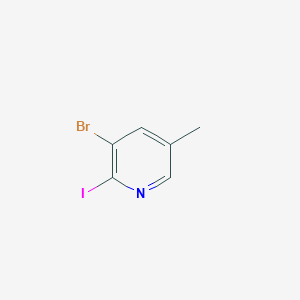

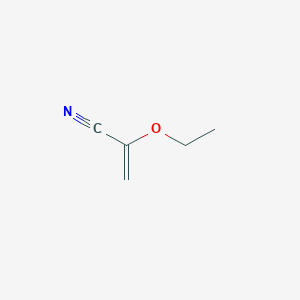

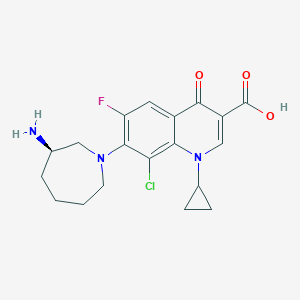

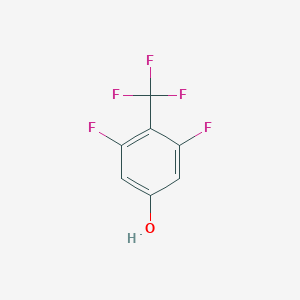

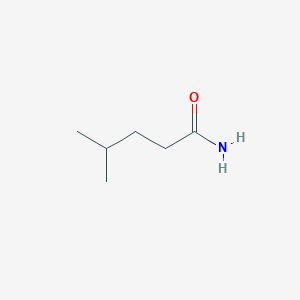

2-Ethoxyprop-2-enenitrile is a useful research compound. Its molecular formula is C5H7NO and its molecular weight is 97.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Ethoxyprop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxyprop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

2-Ethoxyprop-2-enenitril: wird in der organischen Synthese verwendet, insbesondere in der Photoredoxkatalyse. Dieser Prozess ist attraktiv, da organische Verbindungen nur minimales sichtbares Licht absorbieren, wodurch Nebenreaktionen reduziert werden, die häufig mit energiereichem UV-Licht verbunden sind . Es dient als Vorläufer oder Zwischenprodukt in verschiedenen synthetischen Pfaden und trägt zur Entwicklung komplexer organischer Moleküle bei.

Pharmazeutische Forschung

In der pharmazeutischen Forschung spielt This compound eine Rolle als aktiver pharmazeutischer Wirkstoff (API) für Forschungszwecke. Seine Eigenschaften werden bei der Gestaltung und Synthese von Arzneimittelmolekülen eingesetzt, was sich möglicherweise auf Bereiche wie Arzneimittelverabreichungssysteme und Molekulardynamiksimulationen auswirkt .

Materialwissenschaft

This compound: trägt zur Materialwissenschaft bei, insbesondere bei der Synthese und Anwendung von zweidimensionalen manganbasierten Materialien. Diese Materialien zeichnen sich durch ihre einzigartigen physikalischen, chemischen und elektrochemischen Eigenschaften aus, die in Bereichen wie Energiespeicherung und Katalyse von entscheidender Bedeutung sind .

Industrielle Anwendungen

Die Verbindung findet industrielle Anwendungen als aktives Methylenmonomer mit einer Hydroxylgruppe. Es wird bei der Synthese von Polymeren und anderen fortschrittlichen Materialien verwendet und zeigt seine Vielseitigkeit in verschiedenen Fertigungsprozessen .

Umweltbelastung

Obwohl es sich nicht um eine direkte Anwendung handelt, ist das Verständnis der Umweltbelastung von Chemikalien wie This compound entscheidend. Die Bewertung seines Umweltrisikos beinhaltet die Untersuchung seiner potenziellen Auswirkungen auf Ökosysteme und die Entwicklung von Strategien zur Minderung etwaiger negativer Auswirkungen .

Wirkmechanismus

Target of Action

2-Ethoxyprop-2-enenitrile, also known as 2-Ethoxypropene, is a compound known for its distinctive role in the realm of chemical synthesis and industry . As an alkene with a versatile ethoxy group, 2-Ethoxypropene exhibits remarkable reactivity towards nucleophiles, making it a valuable asset in organic synthesis .

Mode of Action

At the molecular level, 2-Ethoxypropene acts as an electron-rich alkene, readily forming bonds with electron-deficient partners . This ability is crucial for its involvement in polymerization reactions, where its reactivity can be harnessed to create polymers with specific properties and functions . The presence of the ethoxy group further influences the reactivity of the compound, offering steric hindrance and electronic effects that can be manipulated to control reaction outcomes .

Biochemical Pathways

2-Ethoxypropene plays a pivotal role in a wide range of chemical reactions and processes . It is particularly valuable in Michael additions and aldol condensations . It also serves as an intermediate in the synthesis of complex molecules, contributing to the formation of carbon-carbon and carbon-oxygen bonds, essential building blocks in organic chemistry .

Result of Action

The result of 2-Ethoxypropene’s action is the formation of complex molecular structures that form the backbone of many drugs . For example, it can facilitate the formation of carbon-carbon bonds, a crucial step in building the molecular frameworks of certain therapeutic agents .

Action Environment

The environmental aspect of using 2-Ethoxypropene has gained attention . Researchers are exploring its use in green chemistry applications, aiming to minimize the environmental impact of chemical processes . Its mechanism of action, particularly in reactions that proceed under mild conditions, supports the development of more sustainable and eco-friendly chemical practices .

Biochemische Analyse

Biochemical Properties

2-Ethoxyprop-2-enenitrile plays a significant role in biochemical reactions, particularly in organic synthesis. It acts as an electron-rich alkene, making it highly reactive towards nucleophiles. This reactivity is crucial in polymerization reactions and other organic synthesis processes. The compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon and carbon-oxygen bonds. These interactions are essential for its involvement in catalytic processes, where it serves as an intermediate in the synthesis of complex molecules .

Cellular Effects

2-Ethoxyprop-2-enenitrile influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell viability, induction of chemokine expression, and oxidative stress. These effects are observed in different cell types, including epithelial cells and macrophages .

Molecular Mechanism

At the molecular level, 2-Ethoxyprop-2-enenitrile exerts its effects through binding interactions with biomolecules. It acts as an electron-rich alkene, forming bonds with electron-deficient partners. This ability is crucial for its involvement in polymerization reactions and other organic synthesis processes. The presence of the ethoxy group influences the reactivity of the compound, offering steric hindrance and electronic effects that can be manipulated to control reaction outcomes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethoxyprop-2-enenitrile can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that the compound’s impact on cellular processes can vary depending on the duration of exposure and the specific conditions of the experiment .

Dosage Effects in Animal Models

The effects of 2-Ethoxyprop-2-enenitrile vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to toxic or adverse effects. These effects are crucial for understanding the compound’s safety and efficacy in biomedical applications .

Metabolic Pathways

2-Ethoxyprop-2-enenitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism and biochemical reactions .

Transport and Distribution

Within cells and tissues, 2-Ethoxyprop-2-enenitrile is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of 2-Ethoxyprop-2-enenitrile is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization is crucial for elucidating the compound’s role in cellular processes .

Eigenschaften

IUPAC Name |

2-ethoxyprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-3-7-5(2)4-6/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBFWXYFXKDVKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493177 |

Source

|

| Record name | 2-Ethoxyprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19479-65-3 |

Source

|

| Record name | 2-Ethoxyprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B178903.png)

![2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B178915.png)